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Compound of Interest

Compound Name: 2-Propylbenzo[d]thiazole

Cat. No.: B101001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

characterization of 2-Propylbenzo[d]thiazole. Detailed protocols for spectroscopic and

chromatographic methods are outlined to ensure accurate identification, purity assessment,

and quantification of this compound.

Introduction to 2-Propylbenzo[d]thiazole
2-Propylbenzo[d]thiazole is a heterocyclic organic compound belonging to the benzothiazole

family. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug

development due to their wide range of pharmacological activities.[1] Accurate and reliable

analytical methods are crucial for the characterization and quality control of these compounds.

This document details the key analytical techniques for 2-Propylbenzo[d]thiazole, with the

molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g/mol .[2]

Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of 2-
Propylbenzo[d]thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.
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2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen

atoms in the molecule. The expected chemical shifts and coupling patterns for 2-
Propylbenzo[d]thiazole are based on the analysis of related benzothiazole structures.

Table 1: Predicted ¹H NMR Data for 2-Propylbenzo[d]thiazole

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4, H-7 (Aromatic) ~7.8 - 8.1 m -

H-5, H-6 (Aromatic) ~7.3 - 7.5 m -

-CH₂- (α to thiazole) ~3.1 t ~7.5

-CH₂- (β to thiazole) ~1.9 sextet ~7.5

-CH₃ (terminal) ~1.0 t ~7.5

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Propylbenzo[d]thiazole in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-5 seconds

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Processing: Perform Fourier transformation, phase correction, and baseline correction

of the acquired Free Induction Decay (FID). Integrate the signals and determine the chemical
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shifts and coupling constants.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the number of unique carbon

environments in the molecule.

Table 2: ¹³C NMR Data for 2-Propylbenzo[d]thiazole

Carbon Chemical Shift (δ, ppm)

C2 (Thiazole) ~170

C3a, C7a (Aromatic) ~153, ~135

C4, C5, C6, C7 (Aromatic) ~121 - 126

-CH₂- (α to thiazole) ~36

-CH₂- (β to thiazole) ~23

-CH₃ (terminal) ~14

Note: The chemical shifts are based on

available spectral data for 2-Propyl-1,3-

benzothiazole.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Parameters:

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds
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Data Processing: Perform Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-
Propylbenzo[d]thiazole, which aids in its structural confirmation.

Table 3: GC-MS Data for 2-Propyl-1,3-benzothiazole

m/z Interpretation

177 Molecular Ion [M]⁺

149 [M - C₂H₄]⁺

148 [M - C₂H₅]⁺

135 [Benzothiazole]⁺

Source: Based on available GC-MS data for 2-

Propyl-1,3-benzothiazole.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve a small amount of 2-Propylbenzo[d]thiazole in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1

mg/mL.

GC Conditions:

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector Temperature: 280 °C.

Oven Program: Start at 120 °C (hold for 3 min), ramp to 260 °C at 6 °C/min (hold for 1

min), then ramp to 320 °C at 8 °C/min (hold for 5 min).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 50-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule

based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 2-Propylbenzo[d]thiazole

Wavenumber (cm⁻¹) Vibration Functional Group

~3060 C-H stretch Aromatic

~2960, 2870 C-H stretch Aliphatic (propyl group)

~1600, 1475 C=C stretch Aromatic ring

~1550 C=N stretch Thiazole ring

~1450 C-H bend Aliphatic (propyl group)

~750 C-H bend ortho-disubstituted benzene

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

Solid (if applicable): Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.
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Instrument Parameters:

Spectrometer: FTIR spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of 2-
Propylbenzo[d]thiazole and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-

volatile and thermally unstable compounds.

Experimental Protocol: HPLC Analysis

Instrumentation:

HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array

Detector (DAD).

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small

amount of acid (e.g., 0.1% formic acid) may improve peak shape.

Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.

Detection Wavelength: Determined by UV scan, likely around 254 nm.

Injection Volume: 10 µL.

Sample Preparation:

Standard Solution: Accurately weigh and dissolve the 2-Propylbenzo[d]thiazole
reference standard in the mobile phase to prepare a stock solution. Prepare a series of

working standards by serial dilution.

Sample Solution: Dissolve the sample in the mobile phase to a concentration within the

calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area against the

concentration of the standard solutions. Determine the concentration of 2-
Propylbenzo[d]thiazole in the sample by comparing its peak area to the calibration curve.
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Caption: Spectroscopic characterization workflow.
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Caption: HPLC analysis protocol workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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